![molecular formula C17H15ClN2O2S B2679529 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide CAS No. 919017-91-7](/img/structure/B2679529.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide
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Overview
Description
Synthesis Analysis
The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The synthesis process of such compounds often involves complex chemical reactions, but the exact method for this specific compound is not detailed in the available sources .Molecular Structure Analysis
The molecular structure of the compound was confirmed by single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c . The compound consists of a benzene ring and a 1,3,5-triazine ring . All carbon atoms in the benzene ring were nearly coplanar with a dihedral angle of 1.71° .Scientific Research Applications
Antiviral Activity
The synthesis of this compound has been investigated for its antiviral potential. Researchers have explored its effects against the tobacco mosaic virus (TMV). Specifically, compounds 7b and 7i demonstrated certain anti-TMV activity . Understanding the mechanisms underlying this antiviral action could pave the way for novel therapeutic strategies.
Antibacterial and Antifungal Properties
Sulfonamide derivatives, including this compound, have been associated with a wide range of biological activities. While the focus has primarily been on antibacterial and antifungal properties, this specific compound’s potential in these areas warrants further exploration . Investigating its efficacy against specific bacterial and fungal strains could provide valuable insights.
Agricultural Applications
Given the compound’s structural features, it holds promise for agricultural applications. Sulfonamide derivatives have been studied for herbicidal properties, and this compound’s unique 1,3,4-thiadiazole moiety may contribute to its effectiveness . Researchers could explore its impact on crop protection, weed control, or other agricultural challenges.
Anti-Inflammatory and Analgesic Activities
While not directly studied for this compound, related indole derivatives have exhibited anti-inflammatory and analgesic activities . Considering the structural similarities, it might be worthwhile to investigate whether our compound shares these properties. Such findings could have implications for pain management and inflammation-related disorders.
Photochromic Properties
Although not explicitly mentioned for this compound, the presence of both phenyl and thiophene moieties suggests potential photochromic behavior . Photochromic compounds change color upon exposure to light, making them useful in optical devices, sensors, and smart materials. Investigating its photochromic properties could reveal exciting applications.
Tumor Cell Growth Inhibition
In previous work, related 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives were synthesized to inhibit tumor cell growth . While not directly tested for our compound, exploring its effects on cancer cell lines could uncover valuable insights into its pharmacological potential.
Future Directions
properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-9-22-11(2)15(10)16(21)20-17-19-8-14(23-17)7-12-3-5-13(18)6-4-12/h3-6,8-9H,7H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMJQDUDLNXQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide |
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